molecular formula C6H2ClF2NO2 B073774 1-Chloro-2,4-difluoro-5-nitrobenzene CAS No. 1481-68-1

1-Chloro-2,4-difluoro-5-nitrobenzene

Cat. No.: B073774
CAS No.: 1481-68-1
M. Wt: 193.53 g/mol
InChI Key: UIOYEIHBWQTVJC-UHFFFAOYSA-N
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Preparation Methods

1-Chloro-2,4-difluoro-5-nitrobenzene can be synthesized through a series of chemical reactions involving nitration, fluorination, and chlorination. One common method involves the nitration of benzene to form nitrobenzene, followed by fluorination and chlorination reactions . The specific steps are as follows:

Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity levels .

Chemical Reactions Analysis

1-Chloro-2,4-difluoro-5-nitrobenzene undergoes various chemical reactions, including:

The major products formed from these reactions include substituted aromatic compounds, amines, and other derivatives .

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-difluoro-5-nitrobenzene involves its interaction with molecular targets through its electron-withdrawing groups. These groups make the compound highly reactive, allowing it to participate in various chemical reactions. The nitro group, in particular, can undergo reduction to form amines, which are key intermediates in many biological and chemical processes .

Biological Activity

1-Chloro-2,4-difluoro-5-nitrobenzene (CAS No. 1481-68-1) is a halogenated aromatic compound that has garnered interest in various fields due to its unique structural features and potential biological activities. The compound consists of a benzene ring with one chlorine atom, two fluorine atoms, and one nitro group, which significantly influences its reactivity and interactions within biological systems. Despite limited direct research on its specific biological effects, understanding its chemical properties and related compounds can provide insights into its potential applications.

Structural Characteristics

The molecular formula of this compound is C6H2ClF2NO2C_6H_2ClF_2NO_2, with a molecular weight of approximately 193.54 g/mol. The compound's structure is characterized by:

  • Chlorine Atom : Positioned at the 1st carbon.
  • Fluorine Atoms : Located at the 2nd and 4th carbons.
  • Nitro Group : Attached at the 5th carbon.

This arrangement leads to a non-symmetrical molecule that can participate in various chemical reactions, particularly electrophilic aromatic substitutions and nucleophilic substitutions due to the electron-withdrawing nature of the nitro group and the halogens.

Physical Properties

PropertyValue
Molecular Weight193.54 g/mol
Density1.591 g/cm³
Boiling Point239.04 °C
Solubility0.208 mg/ml
Log P (octanol-water)2.58

While specific studies on the biological activity of this compound are scarce, its structural analogs and nitrobenzene derivatives are known to exhibit various biological activities. Nitro groups in aromatic compounds can lead to:

  • Enzyme Inhibition : Nitrobenzene derivatives often interact with enzymes, potentially inhibiting their activity.
  • Cellular Effects : Altered reactivity due to nitro substitution can influence cellular pathways and responses.

Related Studies

Research on similar compounds provides insights into potential biological activities:

  • Antimicrobial Activity : Nitro-substituted benzene derivatives have been studied for their antimicrobial properties. For instance, compounds like nitrofurantoin are widely used as antibiotics.
  • Cytotoxicity : Some studies have indicated that nitroaromatic compounds can exhibit cytotoxic effects on various cancer cell lines, although specific data for this compound remains limited.
  • Photophysical Studies : Investigations into the photophysics of nitrobenzene compounds suggest that UV absorption can lead to reactive intermediates that may affect biological systems.

Case Studies

A few relevant case studies involving similar compounds include:

  • Study on Nitro Compounds : A study published in Bioorganic & Medicinal Chemistry explored the cytotoxic effects of various nitro-substituted phenols on cancer cells, noting significant activity against certain cell lines .
  • Electrophilic Aromatic Substitution Reactions : Research highlighted how substituents like nitro groups can enhance electrophilic aromatic substitution reactions, leading to diverse products with potential biological relevance .

Properties

IUPAC Name

1-chloro-2,4-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF2NO2/c7-3-1-6(10(11)12)5(9)2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOYEIHBWQTVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163884
Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Molecular Weight

193.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1481-68-1
Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-chloro-2,4-difluoro-5-nitrobenzene
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Record name 1-Chloro-2,4-difluoro-5-nitrobenzene
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-chloro-2,4-difluorobenzene (0.829 g, 5.58 mmol, Aldrich, used as received) in conc. H2SO4 (8.0 mL) at 0° C., KNO3 (0.565 g, 5.59 mmol) was added in one lot. The resulting solution was allowed to warm to 28° C. and stirred overnight at 28° C. It was then poured into ice (80 g) and extracted with ethyl acetate (75 mL). The ethyl acetate was dried over anhydrous Na2SO4, removed under vacuum, and the resulting oil was dried further under vacuum to afford 1.007 g (93%) of the pure (1H NMR) title compound as a light red oil; 1H NMR (CDCl3): δ 7.168 (dd, 1H, J1=9.9 Hz, J2=8.4 Hz), 8.238 (t, 1H, J=7.5 Hz).
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0.829 g
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KNO3
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0.565 g
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8 mL
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80 g
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Synthesis routes and methods III

Procedure details

A solution of 2,6-difluoro-5-chloronitrobenzene (2.0g., 1.03 × 10-2 mole) and triethylamine (2.1g., 2.06 × 10-2 mole) was hydrogenated over 10% palladium carbon catalyst for 18 minutes at room temperature and for an additional 4 hours at 60° C. The catalyst was removed by filtration and washed twice with methanol, using 16 ml. of each wash. The solvent was evaporated and the residue was treated with dichloromethane. The resulting mixture was washed with 15 ml. of water, 70 ml. of ammonium hydroxide solution and then 15 ml. of water, and dried over Na2SO4. Evaporation of the remaining solvent gave 1.25 g. of a yellow oil, a yield of 94%. Gas chromatography established the reaction product to contain 89.5% 2,4-difluoro-aniline.
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2 g
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Q & A

Q1: What is the role of 5-Chloro-2,4-difluoronitrobenzene in the synthesis of 3,5-difluoroaniline?

A1: 5-Chloro-2,4-difluoronitrobenzene serves as a crucial intermediate in the multi-step synthesis of 3,5-difluoroaniline. The research paper describes its production from 2,4,5-trichloronitrobenzene through reaction with an alkali metal fluoride at elevated temperatures []. Subsequently, it undergoes denitration, chlorination, nitration, and finally, reduction to yield the target compound, 3,5-difluoroaniline.

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